1-Sulfamoylpiperidine-4-carboxylic acid
Description
1-Sulfamoylpiperidine-4-carboxylic acid (CAS: 1000932-67-1) is a piperidine derivative featuring a sulfamoyl group at the 1-position and a carboxylic acid moiety at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing carbonic anhydrase inhibitors and other bioactive molecules . Its synthesis involves saponification of the ethyl ester precursor (ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) under alkaline conditions, yielding an 88% product with a melting point of 162–163°C . Spectroscopic characterization (¹H/¹³C NMR, IR) confirms its structure, and elemental analysis aligns with the molecular formula C₁₃H₁₆N₂O₅S .
Properties
IUPAC Name |
1-sulfamoylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-13(11,12)8-3-1-5(2-4-8)6(9)10/h5H,1-4H2,(H,9,10)(H2,7,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSCFCIWXIKLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255129 | |
| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-67-1 | |
| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-sulfamoylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
The synthesis of 1-sulfamoylpiperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
1-Sulfamoylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
1-Sulfamoylpiperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to enhance the efficacy of drugs, particularly those targeting neurological disorders. The compound's ability to inhibit specific enzymes and receptors makes it a valuable candidate for developing new therapeutic agents.
Key Findings:
- Neurological Disorders: The compound is being investigated for its potential in treating conditions such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter systems.
- Antimicrobial Activity: Studies have shown that derivatives of 1-sulfamoylpiperidine-4-carboxylic acid exhibit significant antimicrobial properties, making them suitable for developing antibiotics.
Biochemical Research
In biochemical research, 1-sulfamoylpiperidine-4-carboxylic acid is utilized to study enzyme inhibition and receptor binding. This research provides insights into biological pathways and potential therapeutic targets.
Applications:
- Enzyme Inhibition Studies: The compound has been used to explore the inhibition mechanisms of various enzymes, contributing to the understanding of metabolic pathways.
- Receptor Binding Assays: It plays a role in assessing how drugs interact with biological receptors, which is critical for drug design.
Organic Synthesis
The compound is valuable in organic chemistry for creating complex molecules. Its unique structure allows researchers to explore new compounds with tailored properties for specific applications.
Synthesis Pathways:
- Formation of the piperidine core.
- Introduction of the sulfonamide group.
- Carboxylation to yield the target compound.
Agricultural Chemistry
1-Sulfamoylpiperidine-4-carboxylic acid can also be applied in agricultural chemistry, particularly in formulating agrochemicals. Its properties may enhance the efficacy of pesticides and herbicides through improved bioactivity.
Material Science
In material science, this compound is being explored for its potential in developing novel materials, especially polymers with specific functional properties.
Potential Applications:
- Development of smart materials that respond to environmental stimuli.
- Creation of coatings with enhanced durability and functionality.
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders |
| Biochemical Research | Studies on enzyme inhibition and receptor binding |
| Organic Synthesis | Building block for complex molecular structures |
| Agricultural Chemistry | Formulation of effective pesticides and herbicides |
| Material Science | Development of novel polymers and advanced materials |
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Derivatives showed significant activity against various pathogens |
| Enzyme Inhibition | Effective in inhibiting key metabolic enzymes |
| Receptor Interaction | Modulated activity at neurotransmitter receptors |
Case Studies
Case Study 1: Antimicrobial Properties
A series of derivatives based on 1-sulfamoylpiperidine-4-carboxylic acid were tested against Staphylococcus aureus. The results indicated that certain modifications significantly enhanced antimicrobial activity, suggesting pathways for developing new antibiotics.
Case Study 2: Neurological Applications
Research involving the compound's interaction with acetylcholinesterase has shown promising results in enhancing cognitive function in animal models, indicating potential for therapeutic use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-sulfamoylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-4-carboxylic acid derivatives exhibit diverse pharmacological activities depending on substituent groups. Below is a systematic comparison of 1-sulfamoylpiperidine-4-carboxylic acid with structurally related analogs:
Sulfonamide and Sulfamoyl Derivatives
- 1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid (CID 4868378): Structure: Incorporates a nitro group at the 2-position of the benzene ring. Properties: Molecular formula C₁₂H₁₅N₃O₆S; SMILES notation highlights steric and electronic effects from the nitro group .
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS: 891392-75-9) :
1-(Mesitylsulfonyl)piperidine-4-carboxylic acid (CAS: 394245-69-3) :
Acyl and Ester Derivatives
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid :
1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid (CAS: 147636-33-7) :
Amide Derivatives
4-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide (Compound 6) :
- Synthesis : Derived from 1-sulfamoylpiperidine-4-carboxylic acid via EDCI/HOBt-mediated coupling with 4-methoxyphenylpiperazine (64% yield) .
- Properties : Melting point 139–140°C; ¹H NMR shows distinct aromatic proton shifts due to methoxy substitution .
- Bioactivity : Demonstrated potent carbonic anhydrase inhibition, with electron-donating methoxy groups enhancing enzyme binding .
4-(4-(o-Tolyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide (Compound 7) :
Heterocyclic Derivatives
- 1-[6-(Cyclopropylamino)-4-pyrimidinyl]piperidine-4-carboxylic acid (CAS: 1353978-16-1): Structure: Pyrimidine ring replaces the sulfamoylbenzoyl group. Application: Potential kinase inhibitor due to pyrimidine’s role in ATP-binding pockets .
Data Table: Comparative Analysis of Selected Compounds
Key Research Findings and Trends
- Sulfamoyl vs. Sulfonyl Groups : Sulfamoyl derivatives (e.g., Compound 5–7) exhibit superior water solubility due to hydrogen-bonding capacity, whereas sulfonyl analogs (e.g., 1-(3-fluorophenyl)sulfonyl derivatives) prioritize lipophilicity .
- Substituent Effects : Electron-donating groups (e.g., methoxy in Compound 6) enhance carbonic anhydrase binding, while bulky groups (e.g., mesityl) reduce off-target interactions .
- Synthetic Accessibility : Amide derivatives of 1-sulfamoylpiperidine-4-carboxylic acid achieve moderate-to-high yields (39–71%) under standard coupling conditions, underscoring its versatility .
Biological Activity
1-Sulfamoylpiperidine-4-carboxylic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a carboxylic acid group, and a sulfonamide moiety, which contribute to its pharmacological properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H12N2O4S
- Molecular Weight : Approximately 192.24 g/mol
- Structure : The compound consists of a piperidine ring with a sulfamoyl group and a carboxylic acid functional group attached.
1-Sulfamoylpiperidine-4-carboxylic acid is believed to exert its biological effects through various mechanisms, primarily involving enzyme inhibition:
- Enzyme Inhibition : The sulfonamide group can interact with the active sites of enzymes, particularly those involved in metabolic pathways. This interaction may lead to the inhibition of key enzymes, thereby affecting cellular processes such as proliferation and signaling pathways .
- Binding Affinity : Studies indicate that this compound has significant binding affinity for certain proteins, which may modulate their activity and influence various biological outcomes.
Biological Activities
The biological activities of 1-sulfamoylpiperidine-4-carboxylic acid include:
- Antimicrobial Activity : Similar compounds in the sulfonamide class have shown efficacy against bacterial infections, suggesting potential applications in treating bacterial diseases .
- Anti-inflammatory Effects : Research indicates that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory disorders .
- Neuropharmacological Effects : Some studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological conditions.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of various sulfonamide derivatives, including 1-sulfamoylpiperidine-4-carboxylic acid. Results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
-
Enzyme Inhibition Studies :
- In vitro assays showed that 1-sulfamoylpiperidine-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
